molecular formula C16H19ClN2 B5884322 7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline

7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B5884322
M. Wt: 274.79 g/mol
InChI Key: AMLUWZXBKVTFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 4th position, and a 4-methylpiperidin-1-yl group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 2nd position with the 4-methylpiperidin-1-yl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Oxidized quinoline derivatives.

    Reduction Products: Reduced forms of the quinoline ring.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group at the 2nd position enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

7-chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-11-5-7-19(8-6-11)16-9-12(2)14-4-3-13(17)10-15(14)18-16/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLUWZXBKVTFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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